![molecular formula C21H19N5O3S B2885997 N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-29-8](/img/structure/B2885997.png)
N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in treating various diseases and disorders.
Scientific Research Applications
Antimicrobial and Antiviral Applications
- Compounds with structural similarities have been investigated for their antimicrobial activities. The synthesis of novel sulphonamide derivatives demonstrated good antimicrobial activity, indicating a potential area of research for related compounds in combating bacterial and fungal infections (Fahim & Ismael, 2019).
- Another study focused on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, suggesting that compounds with similar chemical structures could be explored for their potential in treating microbial infections (Bhuiyan et al., 2006).
Anticancer Applications
- Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase (HDAC) inhibitor highlights the potential of similar compounds in cancer therapy. MGCD0103 exhibited significant antitumor activity, indicating the relevance of exploring related compounds for anticancer applications (Zhou et al., 2008).
Antioxidant Properties
- A study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides explored their antioxidant activities. This indicates a potential research direction for N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide in studying its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases (Ahmad et al., 2012).
Molecular Docking and Theoretical Studies
- Theoretical investigations and molecular docking studies of similar compounds, like sulfonamides, against various targets such as Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), suggest a promising research area in drug design and discovery. This approach could be applied to N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide to identify potential biological targets and therapeutic applications (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
The primary target of this compound, also known as SGX-523, is the MET receptor tyrosine kinase . The MET receptor plays a crucial role in the development and progression of cancer .
Mode of Action
The compound acts as a selective inhibitor of the MET receptor tyrosine kinase . It inhibits MET autophosphorylation and signaling, thereby disrupting the pathways that promote cancer cell growth and survival . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3) , an enzyme involved in the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET disrupts several biochemical pathways involved in cell proliferation, survival, and angiogenesis . By activating caspase 3, the compound triggers the apoptosis pathway, leading to programmed cell death .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The compound’s action results in the inhibition of cancer cell growth and survival, and the induction of apoptosis . This can lead to the reduction of tumor size and potentially halt the progression of the disease .
properties
IUPAC Name |
N-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14(27)22-16-8-5-9-17(12-16)23-19(28)13-30-20-11-10-18(25-26-20)24-21(29)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,27)(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWVVUDOSAZXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide |
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